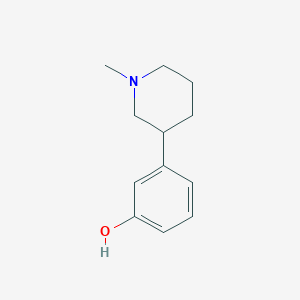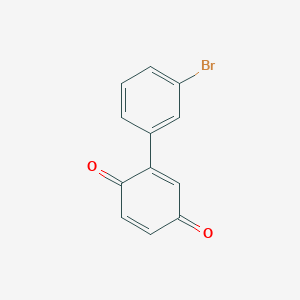![molecular formula C14H13N3S B12122046 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B12122046.png)
13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(Thiophen-2-yl)-1,8,12-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraen ist eine komplexe organische Verbindung, die sich durch ihre einzigartige tricyclische Struktur auszeichnet, die einen Thiophenring und drei Stickstoffatome umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 13-(Thiophen-2-yl)-1,8,12-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraen beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Cyclisierung von Vorläufermolekülen unter bestimmten Bedingungen, um den tricyclischen Kern zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Skalierung der Laborsynthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute zu erhöhen und die Kosten zu senken. Techniken wie die kontinuierliche Fließsynthese und der Einsatz von automatisierten Reaktoren können eingesetzt werden, um eine effiziente großtechnische Produktion zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
13-(Thiophen-2-yl)-1,8,12-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraen kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Nucleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Thiol-Derivate erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
13-(Thiophen-2-yl)-1,8,12-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraen hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Therapeutikum untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. leitfähige Polymere und organische Halbleiter
Wirkmechanismus
Der Wirkmechanismus von 13-(Thiophen-2-yl)-1,8,12-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraen beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Chlor-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen
- 3-Chlor-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen
Einzigartigkeit
Was 13-(Thiophen-2-yl)-1,8,12-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraen von ähnlichen Verbindungen unterscheidet, ist seine einzigartige tricyclische Struktur und das Vorhandensein des Thiophenrings. Diese Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die ihn für bestimmte Anwendungen in der Materialwissenschaft und der pharmazeutischen Chemie wertvoll machen .
Eigenschaften
Molekularformel |
C14H13N3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
1-thiophen-2-yl-1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole |
InChI |
InChI=1S/C14H13N3S/c1-2-5-11-10(4-1)16-13-7-8-15-14(17(11)13)12-6-3-9-18-12/h1-6,9,14-15H,7-8H2 |
InChI-Schlüssel |
AVRUDJDRFKBSQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(N2C1=NC3=CC=CC=C32)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)




![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)

